1,3-Dihydro-2-benzothiophene 2-oxide
Overview
Description
1,3-Dihydrobenzo[c]thiophene 2-oxide is a heterocyclic organic compound that contains a sulfur atom within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrobenzo[c]thiophene 2-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dihydrobenzo[c]thiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired oxide product .
Industrial Production Methods
In industrial settings, the production of 1,3-dihydrobenzo[c]thiophene 2-oxide often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as metalloporphyrin complexes, can enhance the reaction rate and selectivity, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrobenzo[c]thiophene 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent thiophene compound.
Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic agents such as nitrating or sulfonating reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 1,3-Dihydrobenzo[c]thiophene.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1,3-Dihydrobenzo[c]thiophene 2-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,3-dihydrobenzo[c]thiophene 2-oxide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another thiophene derivative with similar structural features but different oxidation states and reactivity.
Benzothiophene: A parent compound with a simpler structure, lacking the oxide functionality.
Thiophene: A basic heterocyclic compound with a sulfur atom in a five-membered ring.
Uniqueness
1,3-Dihydrobenzo[c]thiophene 2-oxide is unique due to its specific ring structure and the presence of an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple research fields make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
1,3-dihydro-2-benzothiophene 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVPARHZEAEOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302188 | |
Record name | 1,3-Dihydro-2-benzothiophene 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-72-0 | |
Record name | NSC149594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-2-benzothiophene 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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